molecular formula C19H19NO4 B6120098 methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate

methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate

Cat. No.: B6120098
M. Wt: 325.4 g/mol
InChI Key: LDMHQPMKLQBDAN-DTQAZKPQSA-N
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Description

Methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a benzamido group, an ethoxyphenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate typically involves the reaction of benzamide with ethoxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-1-(substitutedbenzyl)-3-((2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate: Known for its antimicrobial properties.

    Methyl (E)-7-((2-benzoylhydrazono)methyl)-4,6-dimethoxy-1H-indole-2-carboxylate: Exhibits significant biological activity.

Uniqueness

Methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-17-12-8-7-11-15(17)13-16(19(22)23-2)20-18(21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMHQPMKLQBDAN-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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